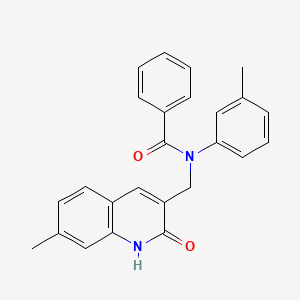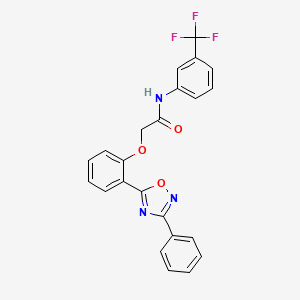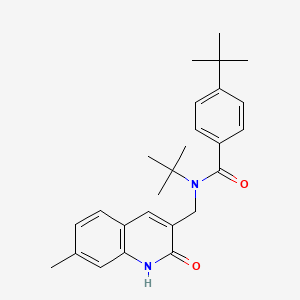
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as DMABNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-hydroxyquinoline, which is a well-known pharmacophore with various biological activities. DMABNQ has been shown to exhibit promising anticancer and antimicrobial properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to induce oxidative stress and activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis.
The antimicrobial activity of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide may be attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and physiological effects:
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, further studies are required to investigate its long-term effects and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its ease of synthesis, which makes it readily available for laboratory experiments. Its low toxicity towards normal cells also makes it a suitable candidate for in vitro and in vivo studies.
However, one of the limitations of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective and targeted anticancer and antimicrobial therapies.
Another possible direction is to investigate the potential of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide as a drug delivery system. Its hydrophobic nature and ability to penetrate cell membranes could make it a suitable carrier for delivering drugs to cancer cells or bacteria.
Overall, N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown promising anticancer and antimicrobial properties, making it a potential candidate for drug development. Further research is required to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized through a multi-step reaction process involving the condensation of 2-hydroxy-7-methylquinoline with benzoyl chloride, followed by N-tert-butoxycarbonylation and subsequent amidation with N,N-di-tert-butylcarbamic acid chloride. The final product is obtained through deprotection of the tert-butyl groups using trifluoroacetic acid.
Applications De Recherche Scientifique
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a novel anticancer agent.
In addition to its anticancer properties, N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also demonstrated antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This suggests that N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide may have potential applications in the development of novel antibiotics.
Propriétés
IUPAC Name |
N,4-ditert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-9-19-15-20(23(29)27-22(19)14-17)16-28(26(5,6)7)24(30)18-10-12-21(13-11-18)25(2,3)4/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHYGUKPSFYZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
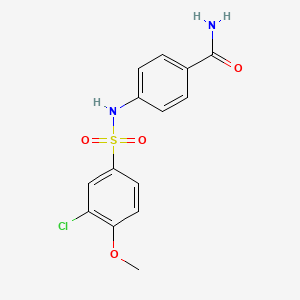
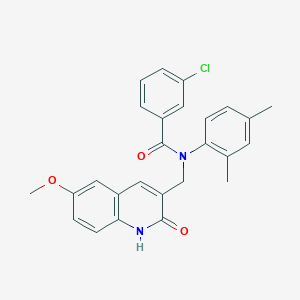



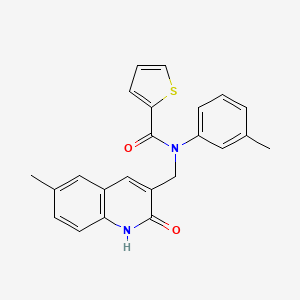

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
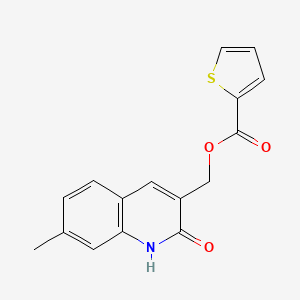
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
